

Application Notes and Protocols for ASP6918 Xenograft Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

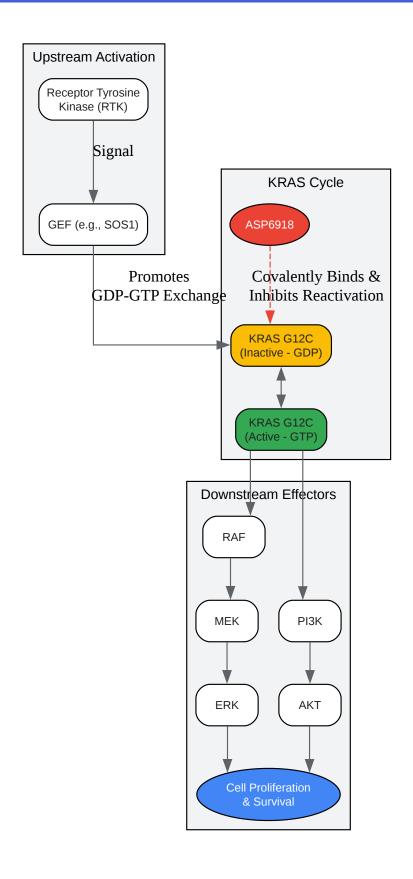
ASP6918 is a potent and orally active covalent inhibitor of KRAS G12C, a common mutation in various solid tumors, including non-small cell lung cancer.[1][2] Preclinical evaluation of ASP6918 in xenograft mouse models is a critical step in its development as a potential therapeutic agent. This document provides a detailed protocol for establishing and utilizing an NCI-H1373 xenograft mouse model to assess the in vivo efficacy of ASP6918. The NCI-H1373 cell line harbors the KRAS G12C mutation, making it a relevant model for studying the effects of this targeted inhibitor.[1][2]

Mechanism of Action

ASP6918 functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS G12C protein.[2] This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3]

Signaling Pathway





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Caption: KRAS G12C signaling pathway and the inhibitory action of ASP6918.



Experimental Protocols

- 1. Cell Culture
- Cell Line: NCI-H1373 (human non-small cell lung cancer)
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture: Passage cells when they reach 70-80% confluency.
- 2. Animal Model
- Species: Athymic Nude Mice (e.g., BALB/c nu/nu)
- Age: 4-6 weeks old at the time of inoculation.[4][5]
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
- 3. Tumor Implantation
- · Cell Preparation:
 - Harvest NCI-H1373 cells during the logarithmic growth phase.
 - Wash the cells with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of PBS and Matrigel.
 - The final cell concentration should be 3 x 10⁷ cells/mL.
- Injection:



- o Anesthetize the mice.
- \circ Subcutaneously inject 100 μ L of the cell suspension (containing 3 x 10^6 cells) into the right flank of each mouse.[6]

4. ASP6918 Administration

- Tumor Growth Monitoring:
 - Measure tumor dimensions 2-3 times per week using digital calipers.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[4]
 [7]
 - Initiate treatment when tumors reach an average volume of approximately 100-200 mm³.
- Drug Preparation and Dosing:
 - Prepare a formulation of ASP6918 suitable for oral gavage. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile water.
 - Administer ASP6918 daily via oral gavage at the desired doses (e.g., 10, 20, 40, 60 mg/kg).[1]
 - The control group should receive the vehicle only.
 - Continue treatment for the specified duration (e.g., 13 days).[1]

5. Endpoint Analysis

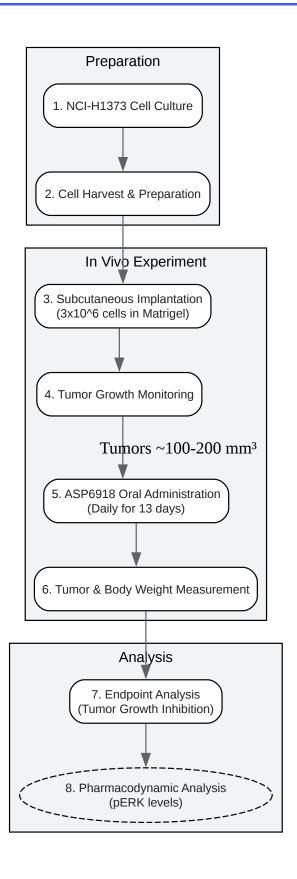
- Tumor Growth Inhibition (TGI):
 - Continue to measure tumor volume throughout the study.
 - At the end of the study, calculate the TGI for each treatment group compared to the vehicle control group.



- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
- Pharmacodynamic Analysis (Optional):
 - At specified time points after the final dose, tumors can be harvested.
 - Analyze tumor lysates by Western blot to assess the levels of phosphorylated ERK (pERK) to confirm target engagement and downstream pathway inhibition.

Experimental Workflow





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Caption: ASP6918 xenograft mouse model experimental workflow.



Data Presentation

Table 1: In Vivo Efficacy of ASP6918 in NCI-H1373 Xenograft Model

Treatment Group (mg/kg, p.o., daily)	Tumor Growth Inhibition (TGI) (%)
10	27%
20	68%
40	49%
60	73%

Data derived from published preclinical studies of ASP6918.[1]

Table 2: In Vitro Activity of ASP6918

Assay	Cell Line	IC50 (μM)
KRAS G12C Inhibition	-	0.028
Cell Growth Inhibition	NCI-H1373	0.0061

Data derived from published in vitro studies of ASP6918.[1]

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